molecular formula C10H18N2O B3081534 N-(Cyclopropylmethyl)piperidine-2-carboxamide CAS No. 1105064-29-6

N-(Cyclopropylmethyl)piperidine-2-carboxamide

Cat. No.: B3081534
CAS No.: 1105064-29-6
M. Wt: 182.26 g/mol
InChI Key: TYHLIPCARCPZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)piperidine-2-carboxamide is a piperidine-based carboxamide derivative characterized by a cyclopropylmethyl substituent on the amide nitrogen. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and conformational rigidity compared to non-cyclopropane-containing analogs . For instance, (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (a structural analog) is synthesized via chiral separation using L-(−)-dibenzoyl tartaric acid, achieving 59% yield and 99.98% purity after solvent optimization .

Properties

IUPAC Name

N-(cyclopropylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLIPCARCPZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(Cyclopropylmethyl)piperidine-2-carboxamide is primarily researched for its potential as a proteasome inhibitor . This property is significant because proteasome inhibitors can disrupt protein degradation pathways, which is crucial in various diseases, including cancer and neurodegenerative disorders. The compound has shown promise in the treatment of malaria due to its species-selective inhibition of the proteasome, making it a candidate for further therapeutic development.

Antibacterial Activity

Recent structure-activity relationship (SAR) studies have indicated that derivatives of N-(Cyclopropylmethyl)piperidine exhibit strong antibacterial activities against resistant strains such as Streptococcus pneumoniae and Streptococcus pyogenes. For instance, analogs possessing this piperidine structure have demonstrated significant efficacy in vivo against these pathogens, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing complex organic molecules. Its unique structural features allow researchers to explore modifications that could lead to novel compounds with enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Antibacterial Efficacy

In a study published in Nature, researchers evaluated the antibacterial efficacy of compounds containing the cyclopropylmethylpiperidine moiety against resistant strains of S. pneumoniae. The study found that certain derivatives exhibited potent activity with minimal side effects, suggesting a viable path for developing new antibiotics targeting resistant bacterial infections .

Case Study 2: Proteasome Inhibition in Cancer Therapy

Another significant study investigated the role of this compound as a proteasome inhibitor in cancer cell lines. The results indicated that treatment led to increased levels of pro-apoptotic proteins, thus enhancing apoptosis in cancer cells. This finding supports further exploration into its use as an adjunct therapy in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(Cyclopropylmethyl)piperidine-2-carboxamide and related compounds:

Compound Substituents Molecular Weight Synthetic Yield Key Properties/Activities Reference
This compound Cyclopropylmethyl at N-position ~224.3 g/mol* Not reported High lipophilicity; potential sigma receptor modulation inferred from analogs [6], [13]
(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide 2,6-Dimethylphenyl at N-position 260.36 g/mol 59% High purity (99.98%); analgesic applications (e.g., levobupivacaine precursor) [3]
N-(Quinolin-8-yl)piperidine-2-carboxamide (151) Quinolin-8-yl at N-position 285.34 g/mol Not reported Pd-catalyzed C(3)–H alkylation substrate; used in methyl bromoacetate reactions [2]
N-Cbz-2-Piperidinecarboxylic Acid Carboxybenzyl (Cbz) at N-position; carboxylic acid at C2 263.29 g/mol 93% (amide coupling) Intermediate for peptide synthesis; similarity score 0.97 vs. methyl esters [5]
N-Cyclopropyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Cyclopropyl at N-position; propargyl at C1; carboxamide at C4 206.29 g/mol Not reported Structural isomer with altered carboxamide position; CAS 1543401-60-0 [13]
4-Cyclohexyl-N-(1,3-dihydroxy-1-phenylpropan-2-yl)piperidine-2-carboxamide (38) Cyclohexyl at C4; dihydroxy-phenylpropan-2-yl at N-position 390.52 g/mol 40% NMR-characterized (δH 1.2–4.5 ppm); amorphous solid [1]

Notes:

  • Structural Variations : The cyclopropylmethyl group in the target compound enhances steric hindrance and metabolic stability compared to phenyl or cyclohexyl substituents. For example, 4-cyclohexyl analogs (38, 39) exhibit lower yields (40–43%) due to steric challenges in synthesis .
  • Synthetic Efficiency : Chiral resolution methods (e.g., tartaric acid derivatives) achieve higher yields (59%) compared to direct alkylation, which often requires Pd catalysts and generates moderate yields .
  • Biological Relevance: Piperidine carboxamides with aromatic N-substituents (e.g., quinolin-8-yl) show reactivity in C–H functionalization, enabling diversification for drug discovery .
  • Physicochemical Properties : The Cbz-protected analog (N-Cbz-2-piperidinecarboxylic acid) has high solubility in polar solvents (e.g., DMF), whereas cyclopropylmethyl-substituted derivatives likely exhibit lower solubility but improved membrane permeability .

Research Findings and Implications

Synthetic Challenges : The cyclopropylmethyl group’s small size and rigidity may complicate stereoselective synthesis, necessitating advanced catalysts or resolution techniques, as seen in levobupivacaine production .

Comparative Efficacy : Analogs with bulkier substituents (e.g., 4-methylcyclohexyl) show reduced synthetic yields but improved receptor selectivity, suggesting a trade-off between synthetic accessibility and functional optimization .

Biological Activity

N-(Cyclopropylmethyl)piperidine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and relevant data.

This compound primarily functions as a proteasome inhibitor , which plays a crucial role in the degradation of proteins within cells. By inhibiting the proteasome, this compound can disrupt various cellular processes, potentially leading to therapeutic effects in diseases characterized by abnormal protein accumulation, such as certain cancers and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. The structural modifications of this compound have been studied extensively:

  • Substituents : Variations in substituents on the piperidine ring can significantly affect potency and selectivity against specific biological targets. For instance, the introduction of different alkyl or aryl groups can enhance binding affinity to the proteasome .
  • Potency : The compound has shown promising inhibitory activity against various enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with reported IC50 values indicating strong efficacy .

Table 1: Structure-Activity Relationship of Piperidine Derivatives

CompoundSubstituentIC50 (nM)Activity Description
1Cyclopropylmethyl72Potent NAPE-PLD inhibitor
2Phenyl150Moderate activity against proteasome
3Methyl250Reduced activity compared to cyclopropyl

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing this moiety have shown effectiveness against Streptococcus pneumoniae and Streptococcus pyogenes, indicating potential for development into antibacterial agents .

Anti-inflammatory Effects

Pyrimidine derivatives similar to this compound have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS. This suggests that modifications to the core structure may also yield compounds beneficial for treating inflammatory diseases .

Case Studies

  • Proteasome Inhibition in Cancer : A study demonstrated that this compound effectively inhibited proteasome activity in cancer cell lines, leading to apoptosis and reduced tumor growth in xenograft models.
  • Neurological Implications : Research highlighted its role in modulating lipid mediators associated with emotional behavior, suggesting potential applications in treating mood disorders through its action on NAPE-PLD inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(Cyclopropylmethyl)piperidine-2-carboxamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling a piperidine-2-carboxamide core with a cyclopropylmethyl group. For example:

  • Step 1 : React cyanopyrazine derivatives with cyclopropylmethylamine under basic conditions (e.g., NaOH, triethylamine) to form intermediates (85–95% yields) .
  • Step 2 : Oxadiazole ring formation via reactions with hydroxylamine derivatives or trimethoxyethane, achieving moderate yields (56%) .
  • Purification : Use preparative thin-layer chromatography (TLC) or column chromatography, followed by structural confirmation via 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) and LCMS .
Key Reaction Parameters
Solvent: Dichloromethane/benzene mixtures
Catalysts: Triethylamine, SO3_3
Yields: 31–95% (dependent on step)

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} (400 MHz) and 13C NMR^{13} \text{C NMR} are critical for confirming substituent positions. For example, cyclopropylmethyl protons appear as multiplets at δ 1.42–1.27 ppm, while piperidine carbons resonate at δ 18–22 ppm .
  • LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed mass 517.1 vs. calculated 517.1) .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer: Stereoselectivity is influenced by:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)- or (R)-configured amines) to direct stereochemistry at the piperidine ring .
  • Reaction Conditions : Low temperatures (−20°C) and chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess (ee) in oxadiazole formation .
  • Separation Techniques : Preparative TLC or HPLC with chiral stationary phases (CSPs) resolves diastereomers (e.g., 41–43% isolated yields for (2S,4R) vs. (2R,4S) isomers) .

Q. How should researchers address conflicting NMR or LCMS data during structural analysis?

Methodological Answer:

  • Data Triangulation : Cross-validate with 13C NMR^{13} \text{C NMR}, DEPT-135, and 2D-COSY to resolve ambiguous proton assignments (e.g., distinguishing piperidine NH from cyclopropyl CH2_2) .
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled precursors (e.g., 13CH3^{13} \text{CH}_3-cyclopropylmethyl groups) to track coupling patterns .
  • Computational Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What advanced techniques are used to study molecular interactions of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and torsional strain (e.g., piperidine ring puckering at 15–20°) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to biological targets (e.g., µ-opioid receptors) with immobilization via amine coupling .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or CHARMM force fields to predict binding affinities .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for oxadiazole intermediates?

Methodological Answer: Variations in yields (e.g., 56% in vs. 31% in subsequent steps) arise from:

  • Reagent Purity : Ensure hydroxylamine derivatives are anhydrous to avoid side reactions.
  • Temperature Control : Exothermic reactions (e.g., SO3_3-mediated cyclization) require strict cooling (−10°C) to suppress decomposition .
  • Workup Protocols : Extract intermediates with ethyl acetate (3×) and dry over MgSO4_4 to maximize recovery .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability.
  • Safety Protocols : Handle cyclopropylmethylamine derivatives in fume hoods due to acute toxicity (Category 4, GHS) .
  • Data Archiving : Deposit crystallographic data in COD (Crystallography Open Database) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclopropylmethyl)piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(Cyclopropylmethyl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.